Allethrin

Übersicht

Beschreibung

Allethrin is a synthetic pyrethroid insecticide, first synthesized in 1949 by Milton S. Schechter in the United States . It is derived from pyrethrin, a natural insecticidal compound found in Chrysanthemum flowers. This compound is classified as a type I pyrethroid, characterized by the absence of a cyano group in its chemical structure . It is commonly used in household insecticides, mosquito coils, and ultra-low volume sprays for outdoor mosquito control .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Allethrin is synthesized through a series of chemical reactions involving the esterification of chrysanthemic acid with allethrolone. The process involves the following steps:

Preparation of Chrysanthemic Acid: Chrysanthemic acid is synthesized from cyclopropanecarboxylic acid through a series of reactions, including halogenation and dehydrohalogenation.

Synthesis of Allethrolone: Allethrolone is prepared from 2-methyl-3-buten-2-ol through oxidation and subsequent reduction reactions.

Esterification: The final step involves the esterification of chrysanthemic acid with allethrolone under acidic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Steps: Including distillation and crystallization to obtain pure this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Allethrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding alcohols and ketones.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form chrysanthemic acid and allethrolone.

Substitution: this compound can undergo substitution reactions, particularly at the allylic position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Substitution: Allylic substitution can be facilitated using reagents such as bromine or chlorine.

Major Products Formed:

Oxidation Products: Alcohols and ketones.

Hydrolysis Products: Chrysanthemic acid and allethrolone.

Substitution Products: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Allethrin is primarily used in agriculture to manage pest populations effectively. Its effectiveness against a range of insects makes it a valuable tool for farmers.

Key Findings:

- A study demonstrated that this compound exhibits significant efficacy against Sitophilus zeamais, a common pest affecting stored grains, showing higher mortality rates compared to other insecticides like permethrin over a 72-96 hour period .

- This compound's mode of action involves disrupting the nervous system of insects by modulating voltage-gated sodium channels, leading to paralysis and death .

Public Health Applications

In public health, this compound is deployed in spatial repellents to control mosquito populations, particularly those transmitting diseases such as dengue and malaria.

Efficacy Studies:

- Research comparing the knockdown effects of this compound-containing coils revealed that higher concentrations (0.3% this compound) significantly reduced the time to knock down 50% of Aedes aegypti mosquitoes compared to standard reference coils . The study highlighted that this compound coils were more effective than traditional methods, making them a preferred choice for mosquito control in urban environments.

Environmental Remediation

Recent studies have investigated the potential for bioremediation of this compound-contaminated environments using specific bacterial strains.

Biodegradation Insights:

- A novel strain of Bacillus megaterium demonstrated the ability to degrade 96.5% of this compound within 11 days under optimal conditions . The degradation process involved breaking down the compound into non-toxic metabolites, showcasing the potential for using this bacterium in soil remediation efforts.

Toxicological Research

Research has also focused on the toxicological effects of this compound, particularly regarding reproductive health.

Findings on Reproductive Toxicity:

- A study on Wistar albino rats exposed to this compound during pregnancy showed significant adverse effects on ovarian function in female offspring, including increased oxidative stress and apoptosis . The research indicated that this compound exposure could disrupt critical signaling pathways (PI3K/AKT/mTOR), leading to impaired fertility.

Summary Table of this compound Applications

Wirkmechanismus

Allethrin exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels in their closed state, modifying the gating kinetics. This results in prolonged opening of the sodium channels, leading to continuous nerve excitation, paralysis, and eventually death of the insect . This compound’s selective toxicity towards insects is due to differences in sodium channel structure and function between insects and mammals .

Vergleich Mit ähnlichen Verbindungen

Permethrin: Another synthetic pyrethroid with a similar mode of action but containing a cyano group, making it a type II pyrethroid.

Deltamethrin: A type II pyrethroid with high insecticidal potency and photostability.

Cypermethrin: A type II pyrethroid known for its broad-spectrum insecticidal activity.

Uniqueness of Allethrin:

Chemical Structure: this compound is unique due to its lack of a cyano group, classifying it as a type I pyrethroid.

This compound’s unique properties and wide range of applications make it a valuable compound in both scientific research and practical applications.

Eigenschaften

CAS-Nummer |

34624-48-1 |

|---|---|

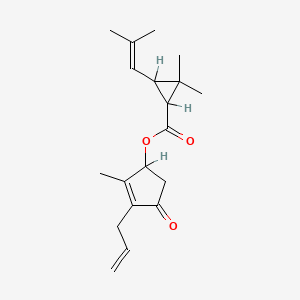

Molekularformel |

C19H26O3 |

Molekulargewicht |

302.4 g/mol |

IUPAC-Name |

[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16-,17-/m0/s1 |

InChI-Schlüssel |

ZCVAOQKBXKSDMS-XIRDDKMYSA-N |

SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |

Isomerische SMILES |

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@@H](C2(C)C)C=C(C)C)CC=C |

Kanonische SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |

Siedepunkt |

at 0.013kPa: 140 °C at 0.05kPa: 153 °C |

Dichte |

Relative density (water = 1): 1.01 Relative density (water = 1): 1.00 Relative density (water = 1): 0.98 |

Flammpunkt |

130 °C 65.6 °C o.c. ~120 °C |

melting_point |

~4 °C |

Key on ui other cas no. |

584-79-2 28434-00-6 |

Physikalische Beschreibung |

PALE YELLOW VISCOUS LIQUID. VISCOUS LIQUID. YELLOW VISCOUS LIQUID. |

Löslichkeit |

Solubility in water: none |

Dampfdruck |

Vapor pressure, Pa at 20 °C: Vapor pressure, Pa at 25 °C: |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.